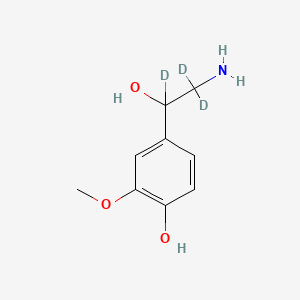
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of an azidomethyl group and an aminopurinyl moiety, which are crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, specifically 6-aminopurine, under acidic or basic conditions to form the nucleoside.
Azidation: The hydroxyl group at the 5’ position of the sugar is converted to an azide group using reagents like sodium azide in the presence of a catalyst.
Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pH, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azide group can yield the corresponding amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides.
科学的研究の応用
Chemistry
Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.
Chemical Probes: Employed in studying nucleic acid interactions and enzyme mechanisms.
Biology
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.
Genetic Research: Utilized in studying the effects of nucleoside modifications on genetic material.
Medicine
Therapeutic Agents: Investigated for their potential in treating viral infections and certain cancers.
Diagnostic Tools: Used in the development of diagnostic assays for detecting nucleic acid sequences.
Industry
Pharmaceutical Manufacturing: Employed in the production of antiviral and anticancer drugs.
Biotechnology: Used in the development of biotechnological applications involving nucleic acids.
作用機序
The compound exerts its effects by incorporating into nucleic acids during replication or transcription. The azidomethyl group can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the azidomethyl group, making it less reactive.
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(methyl)oxolane-3,4-diol: Contains a methyl group instead of an azidomethyl group, affecting its biological activity.
Uniqueness
The presence of the azidomethyl group in (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol makes it unique compared to other nucleoside analogs. This group enhances its reactivity and potential as a therapeutic agent, particularly in antiviral and anticancer applications.
特性
分子式 |
C10H12N8O3 |
|---|---|
分子量 |
292.25 g/mol |
IUPAC名 |
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6+,7?,10-/m1/s1 |
InChIキー |
SKWSYTVBPHWKHX-PKJMTWSGSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CN=[N+]=[N-])O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)




![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)




